Methyl Cinnamate

説明

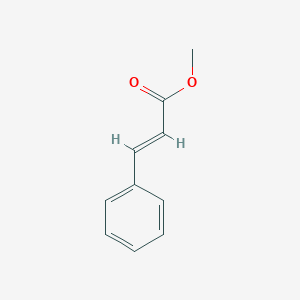

Structure

3D Structure

特性

IUPAC Name |

methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044314 | |

| Record name | Methyl (E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Methyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | Methyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-26-4, 1754-62-7 | |

| Record name | Methyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1754-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533CV2ZCQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Floral and Fruit Aroma: An In-depth Technical Guide to Methyl Cinnamate Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate is a volatile phenylpropanoid that plays a crucial role in the aroma of many fruits and flowers, contributing to plant-pollinator interactions and defense mechanisms.[1][2] Its biosynthesis is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This technical guide provides a comprehensive overview of the core biosynthetic pathway of methyl cinnamate, the enzymes involved, its regulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of Methyl Cinnamate

The formation of methyl cinnamate originates from the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce cinnamic acid, which is then methylated in the final step.

From L-Phenylalanine to Cinnamic Acid

The initial steps of the pathway are shared with the biosynthesis of numerous other phenylpropanoids, including flavonoids and lignin.[3][4]

-

Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This is a critical entry point from primary to secondary metabolism.

-

Hydroxylation of Cinnamic Acid (Branch Point): Cinnamic acid can be hydroxylated by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which serves as a precursor for a vast array of other phenylpropanoids.[4] This represents a significant branch point in the pathway.

The Final Step: Methylation of Cinnamic Acid

The characteristic aroma of methyl cinnamate is conferred in the final step of its biosynthesis:

-

Carboxyl Methylation: Cinnamic acid is directly converted to methyl cinnamate through the transfer of a methyl group from S-adenosyl-L-methionine (SAM). This reaction is catalyzed by S-adenosyl-L-Met:cinnamate/p-coumarate carboxyl methyltransferase (CCMT) .[1][2] This enzyme belongs to the SABATH family of methyltransferases.[1][5]

The overall biosynthetic pathway is depicted in the following diagram:

Key Enzyme: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT)

CCMT is the terminal enzyme in methyl cinnamate biosynthesis and has been characterized in several plant species, most notably in sweet basil (Ocimum basilicum).[1][2]

-

Substrate Specificity: While cinnamic acid is a primary substrate, some CCMT isoforms can also methylate p-coumaric acid, although often with different efficiencies.[1]

-

Enzyme Family: CCMTs are members of the SABATH family of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[1][5]

Quantitative Data on CCMT Kinetics

The following table summarizes the kinetic parameters of CCMT from Ocimum basilicum.

| Enzyme Isoform | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| ObCCMT1 | Cinnamic Acid | 224 ± 34 | - | - | - | [1] |

| ObCCMT1 | p-Coumaric Acid | 245 ± 34 | - | - | - | [1] |

| ObCCMT2 | Cinnamic Acid | - | Higher with CA | - | Similar for both | [1] |

| ObCCMT2 | p-Coumaric Acid | - | - | - | Similar for both | [1] |

Regulation of Methyl Cinnamate Biosynthesis

The production of methyl cinnamate is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding enzymes of the phenylpropanoid pathway, including PAL, C4H, and CCMT, is controlled by various transcription factors.

-

MYB Transcription Factors: R2R3-MYB transcription factors are well-documented master regulators of the phenylpropanoid pathway.[3] They can act as both activators and repressors of structural genes, thereby channeling metabolic flux towards specific branches of the pathway.[3]

-

Other Transcription Factors: Other families of transcription factors, such as bHLH and WRKY, are also implicated in the regulation of phenylpropanoid biosynthesis in response to biotic and abiotic stresses.[6]

Signaling in Response to Stress

The biosynthesis of phenylpropanoids, including volatile esters like methyl cinnamate, is often induced by biotic and abiotic stresses such as pathogen attack, herbivory, and UV radiation.[6]

-

Jasmonic Acid (JA) Signaling: The jasmonate signaling pathway is a key regulator of plant defense responses and can induce the expression of phenylpropanoid biosynthesis genes.[7] Abiotic stresses can trigger JA signaling, leading to the activation of transcription factors like MYC2, which in turn can regulate the expression of MYB factors.[7]

The following diagram illustrates a generalized signaling pathway for the regulation of methyl cinnamate biosynthesis.

Experimental Protocols

Quantification of Methyl Cinnamate and Cinnamic Acid by GC-MS

This protocol provides a general framework for the analysis of methyl cinnamate and its precursor in plant tissues.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8]

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites using a suitable solvent system, such as 90% methanol in water, with an internal standard (e.g., adonitol).[9]

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Derivatization:

-

Dry the extract under a stream of nitrogen or in a vacuum concentrator.

-

Perform a two-step derivatization:

-

-

GC-MS Analysis:

-

Injector: Splitless mode at 230°C.[9]

-

Column: A non-polar column such as a TG-5 SILMS (30 m x 0.25 mm x 0.25 µm) is suitable.[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Oven Program: Start at 70°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 4 minutes.[9]

-

MS Detector: Electron impact ionization (70 eV). Scan range of 50-750 m/z.[9]

-

-

Data Analysis:

-

Identify methyl cinnamate and cinnamic acid based on their retention times and mass spectra compared to authentic standards.

-

Quantify the compounds by integrating the peak areas and normalizing to the internal standard and sample weight.

-

Gene Expression Analysis of CCMT by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of the CCMT gene.

Workflow Diagram:

Methodology:

-

RNA Extraction and Quality Control:

-

Extract total RNA from plant tissue using a suitable kit or protocol, ensuring to minimize RNA degradation.

-

Assess RNA quality and integrity using a spectrophotometer (A260/280 ratio of 1.8-2.0) and gel electrophoresis or a bioanalyzer.[10]

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.[11]

-

-

qPCR:

-

Design and validate primers specific to the CCMT gene of interest.

-

Prepare the qPCR reaction mix containing cDNA template, primers, and a SYBR Green-based master mix.[12]

-

Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Include no-template controls and no-reverse-transcription controls to check for contamination.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for the target gene (CCMT) and one or more stably expressed reference genes.

-

Calculate the relative expression of CCMT using a method such as the 2-ΔΔCq method.[11]

-

Conclusion

The biosynthesis of methyl cinnamate in plants is a well-defined process branching from the central phenylpropanoid pathway, with the final methylation step catalyzed by a CCMT enzyme. The production of this important aroma compound is transcriptionally regulated, primarily by MYB transcription factors, and is responsive to various developmental and environmental cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of methyl cinnamate biosynthesis and its regulation in various plant species. Further research in this area will continue to unravel the complexities of plant secondary metabolism and may open new avenues for the metabolic engineering of desirable flavor and fragrance profiles in crops and horticultural plants.

References

- 1. Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Cinnamate/p-coumarate carboxyl methyltransferases and their role in the biosynthesis of methylcinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aua.gr [aua.gr]

- 9. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl cinnamate from cinnamic acid, a key reaction in the production of fragrances, flavorings, and pharmaceutical intermediates. The document details the prevalent methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols.

Core Synthesis Pathway: Fischer Esterification

The primary route for synthesizing methyl cinnamate from cinnamic acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of cinnamic acid with methanol. The general mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. Subsequent proton transfer and elimination of water yield the methyl cinnamate ester and regenerate the acid catalyst.

Signaling Pathway of Fischer Esterification

Caption: General mechanism of Fischer esterification for methyl cinnamate synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported methods for the synthesis of methyl cinnamate from cinnamic acid, allowing for easy comparison of different catalytic systems and reaction conditions.

| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid | 75 | Methanol | Reflux | 1 h | 94 | [1] |

| Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 | [1] |

| Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 | [1] |

| p-Toluenesulfonic Acid (p-TSA) | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 | [1] |

| Supported Acidic Catalyst | 5 wt% (of cinnamic acid) | Methanol | Reflux | 3 h | 86 | [2] |

| Supported Acidic Catalyst | 5.7 wt% (of cinnamic acid) | Methanol | Reflux | 4 h | 91 | [2] |

| Sulfuric Acid | Excess | Methanol / Ethyl Acetate | Room Temperature | 3 days | Fair to Excellent | [3][4] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of methyl cinnamate.

Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a typical laboratory procedure for Fischer esterification.[1][5]

Workflow Diagram:

Caption: Experimental workflow for conventional synthesis of methyl cinnamate.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add trans-cinnamic acid, methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 50-75 mol %).

-

Heat the reaction mixture to reflux and maintain for 1 to 1.5 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl cinnamate.

-

If necessary, purify the product by column chromatography.[6]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time through the use of microwave irradiation.[1]

Procedure:

-

In a microwave reaction vessel, combine trans-cinnamic acid, methanol (to achieve a 0.45 M solution), and a catalytic amount of either concentrated sulfuric acid (50 mol %) or p-toluenesulfonic acid (50 mol %).

-

Seal the vessel and heat in a microwave reactor at 110 °C for 2 minutes.[1]

-

After the reaction, allow the vessel to cool to below 55 °C.

-

Follow the workup procedure as described in Protocol 1 (steps 5-9) to isolate and purify the methyl cinnamate.

Protocol 3: Room Temperature Synthesis

This method is suitable for small-scale synthesis and avoids heating, though it requires a longer reaction time.[3]

Procedure:

-

Dissolve cinnamic acid (0.12 mmol) in a mixture of methanol (1 mL) and ethyl acetate (1 mL). The ethyl acetate acts as a co-solvent to improve solubility.[3]

-

Add concentrated sulfuric acid (0.5 mL) to the solution.

-

Stir the mixture at room temperature for 3 days.

-

Dilute the reaction mixture with water (1 mL) and adjust the pH to 8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly methods for methyl cinnamate synthesis. These include the use of solid acid catalysts, which can be easily recovered and reused, and biocatalytic methods employing enzymes like lipase.[2][7] A method using a carbon-based solid acid catalyst has been reported, which can be reused more than five times.[8] Another approach involves a solvent-free reaction in the presence of a strong acid resin catalyst.[9] These green alternatives aim to reduce waste, avoid corrosive inorganic acids, and simplify product purification.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents [patents.google.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. CN116178147A - Synthesis method of methyl cinnamate catalyzed by carbon-based solid acid - Google Patents [patents.google.com]

- 9. US11021431B2 - Method for producing cinnamic acid ester compound - Google Patents [patents.google.com]

A Technical Guide to the Olfactory Properties of Methyl Cinnamate Isomers for Researchers and Drug Development Professionals

An In-depth Exploration of Scent Profiles, Analytical Methodologies, and Biochemical Pathways

Methyl cinnamate, an ester renowned for its pleasant, fruity, and balsamic aroma, is a significant compound in the fragrance, flavor, and pharmaceutical industries.[1][2] While it is commonly encountered as a single entity, its chemical structure allows for geometric isomerism, giving rise to cis (Z) and trans (E) forms. Understanding the distinct olfactory properties of these isomers is crucial for targeted applications in sensory science and drug development, where odor can be a key patient compliance factor or a therapeutic agent itself. This technical guide provides a comprehensive overview of the current knowledge on the olfactory characteristics of methyl cinnamate isomers, details the experimental protocols for their evaluation, and visualizes the underlying biochemical and methodological frameworks.

Olfactory Profile of Methyl Cinnamate

Methyl cinnamate, in its most common commercial form (predominantly the trans isomer), is characterized by a multifaceted aroma profile. Sensory evaluations consistently describe its scent as sweet, balsamic, and fruity, with prominent notes of strawberry and a hint of spice reminiscent of cinnamon.[3][4][5] Its flavor is similarly described as fruity and strawberry-like.[4] This complex and appealing scent has led to its widespread use in perfumery, cosmetics, and as a flavoring agent in food products.[1][5]

While the existence of two geometric isomers, cis (Z) and trans (E), is well-established, the scientific literature currently lacks detailed, quantitative comparisons of their individual olfactory properties.[6] General observations suggest that both isomers possess a "relatively similar smell".[6] However, the nuanced differences in their interaction with olfactory receptors, which can be significant even with minor structural changes, remain an area ripe for further investigation.[7] The lack of specific odor threshold data for each isomer in publicly available databases underscores this knowledge gap.[6][8]

Quantitative Olfactory Data

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as odor detection thresholds, for the individual cis and trans isomers of methyl cinnamate. The table below summarizes the available qualitative descriptors for the commercially available form, which is primarily the trans isomer.

| Isomer | Odor Descriptors | Odor Threshold (in water) |

| trans-Methyl Cinnamate | Sweet, balsamic, fruity, strawberry-like, fresh, powerful, with nuances of cherry and cinnamon.[3][9] | Data not available. |

| cis-Methyl Cinnamate | Data not available. | Data not available. |

Experimental Protocols for Olfactory Analysis

The determination of olfactory properties is a specialized field requiring rigorous and standardized methodologies. The following protocols are fundamental to the sensory analysis of aromatic compounds like the isomers of methyl cinnamate.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify and characterize odor-active compounds within a sample.[10] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Preparation: A solution of the methyl cinnamate isomer is prepared in a suitable solvent. For complex matrices, extraction techniques such as solvent extraction or distillation may be employed.

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.

-

Olfactometric Detection: The second stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and records the odor characteristics (descriptor, intensity, and duration) of each compound as it elutes from the column.

-

Data Analysis: The data from the chemical detector and the sensory panelist are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.

Determination of Odor Detection Thresholds

The odor detection threshold is the lowest concentration of a substance that can be detected by a human observer. A common and standardized method for this determination is the forced-choice ascending concentration series method.

Methodology:

-

Panelist Selection and Training: A panel of human assessors is selected and trained to recognize and respond to the specific odorant being tested.

-

Sample Preparation: A series of dilutions of the methyl cinnamate isomer in a non-odorous solvent (e.g., water or mineral oil) is prepared in ascending order of concentration.

-

Forced-Choice Presentation: In each trial, the panelist is presented with three samples (one containing the odorant and two blanks) and asked to identify the sample that has a different smell.

-

Ascending Concentration Series: The presentation begins with concentrations below the expected threshold and gradually increases. The threshold is typically defined as the concentration at which the panelist correctly identifies the odorant in a predetermined number of consecutive trials.

-

Data Analysis: The geometric mean of the individual panelists' thresholds is often calculated to determine the group's odor detection threshold.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize the olfactory signaling pathway and a typical experimental workflow for odor analysis.

References

- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. methyl cinnamate, 103-26-4 [thegoodscentscompany.com]

- 4. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 5. ptmitraayu.com [ptmitraayu.com]

- 6. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]

- 7. dropofodor.com [dropofodor.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]

- 10. par.nsf.gov [par.nsf.gov]

The Biological Activity of Methyl Cinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring compound found in various plants, including fruits like strawberries and spices such as Sichuan pepper and certain varieties of basil.[1][2] It is widely utilized in the flavor and perfume industries for its sweet, balsamic, and fruity aroma.[2] Beyond its organoleptic properties, methyl cinnamate has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of methyl cinnamate's biological effects, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile phytochemical.

Antimicrobial Activity

Methyl cinnamate has demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and interference with essential cellular processes.

Antibacterial Activity

Methyl cinnamate has been shown to possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antibacterial potency.

Table 1: Antibacterial Activity of Methyl Cinnamate

| Bacterial Strain | Test Method | MIC | Reference |

|---|---|---|---|

| Bacillus subtilis | Broth Microdilution | 2 mg/mL | [3] |

| Escherichia coli | Broth Microdilution | > 4 mg/mL | [3] |

| Pseudomonas aeruginosa | Broth Microdilution | > 4 mg/mL | [3] |

| Staphylococcus aureus | Broth Microdilution | > 4 mg/mL | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | > 4 mg/mL |[3] |

Antifungal Activity

The antifungal properties of methyl cinnamate have been investigated against several fungal species, including human pathogens and plant-pathogenic fungi.

Table 2: Antifungal Activity of Methyl Cinnamate

| Fungal Strain | Test Method | MIC | Reference |

|---|---|---|---|

| Candida albicans | Broth Microdilution | 789.19 µM | [4] |

| Candida tropicalis | Broth Microdilution | 789.19 µM | [4] |

| Candida glabrata | Broth Microdilution | 789.19 µM | [4] |

| Aspergillus flavus | Broth Microdilution | 1578.16 µM | [4] |

| Penicillium citrinum | Broth Microdilution | 1578.16 µM | [4] |

| Gloeophyllum sepiarium | Agar Dilution | Effective at 2000 ppm |[5] |

Anti-inflammatory Activity

Methyl cinnamate exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies have shown its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 3: Anti-inflammatory Activity of Methyl Cinnamate

| Test System | Parameter Measured | Effect | Concentration | Reference |

|---|

| RAW264.7 cells (LPS-stimulated) | Cox2, Nos2, Tnfα mRNA expression | Suppression | 1-10 mM |[6] |

Antioxidant Activity

Cytotoxic Activity

Methyl cinnamate has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 4: Cytotoxic Activity of Methyl Cinnamate

| Cell Line | Cancer Type | IC50 | Reference |

|---|

| HT-144 | Human Melanoma | 2.4 mM (for Cinnamic Acid) |[8] |

Note: Data for cinnamic acid is provided as a reference for the parent compound.

Signaling Pathways

The biological activities of methyl cinnamate are mediated through its interaction with several key intracellular signaling pathways.

Nrf2 Signaling Pathway

Methylcinnamate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like methyl cinnamate, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

CaMKK2-AMPK Signaling Pathway

Methyl cinnamate has been reported to influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10][11] Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways to restore energy balance. One upstream kinase of AMPK is the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). While some studies suggest that methyl cinnamate activates AMPK via CaMKK2, other evidence indicates that in certain cell types, this activation may be independent of CaMKK2, potentially through direct interaction with AMPK.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Methyl cinnamate stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the methyl cinnamate stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a standardized inoculum of the test microorganism in the broth medium to a concentration of approximately 1 x 10^6 CFU/mL.

-

Add 50 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final microbial concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without methyl cinnamate) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of methyl cinnamate at which no visible growth is observed.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6][9][10][14]

Materials:

-

Sterile 96-well cell culture plates

-

Adherent or suspension cells

-

Complete cell culture medium

-

Methyl cinnamate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of methyl cinnamate and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve methyl cinnamate).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity by DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methyl cinnamate solutions at various concentrations

-

Methanol

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

-

Add a specific volume of the methyl cinnamate solution to a specific volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

A control is prepared with methanol instead of the methyl cinnamate solution.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of methyl cinnamate.

Anti-inflammatory Activity by Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production, a key mediator of inflammation, in macrophage cells stimulated with lipopolysaccharide (LPS).[2]

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Methyl cinnamate stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of methyl cinnamate for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of methyl cinnamate.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The inhibition of NO production is then calculated.

Conclusion

Methyl cinnamate is a promising natural compound with a broad spectrum of biological activities. Its demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties, coupled with its ability to modulate key signaling pathways such as Nrf2 and AMPK, highlight its potential for further investigation in the context of drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of methyl cinnamate. Further studies are warranted to elucidate its precise mechanisms of action, to determine its efficacy and safety in preclinical and clinical settings, and to explore its potential as a lead compound for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dpph assay ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Cinnamate (MC) Alleviates Free Fatty Acids (FFAs) Induced Lipid Accumulation Through the AMPK Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. CaMKK2 is not involved in contraction-stimulated AMPK activation and glucose uptake in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Qualitative and Quantitative Analysis of Methyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of methyl cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl cinnamate is a key aromatic compound widely used in the flavor, fragrance, and pharmaceutical industries. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reproducible results. This guide is intended for researchers, scientists, and quality control professionals.

Introduction

Methyl cinnamate (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid and is found naturally in various plants, including cinnamon and basil.[1] Its characteristic sweet, balsamic, and fruity aroma makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages. Accurate determination of its purity and concentration in complex matrices is crucial for quality control and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and measuring their mass-to-charge ratio (m/z).[2] This application note provides a validated protocol for the robust analysis of methyl cinnamate.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to achieve accurate and reliable GC-MS results. The following protocol is recommended for the analysis of methyl cinnamate in a liquid matrix.

Materials:

-

Methyl cinnamate standard (≥99% purity)

-

Hexane (GC grade)

-

Volumetric flasks (10 mL)

-

Micropipettes

-

GC vials (2 mL) with caps and septa

Procedure:

-

Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of pure methyl cinnamate and dissolve it in a 10 mL volumetric flask with hexane.

-

Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations of 5, 10, 25, 50, and 100 µg/mL in hexane.

-

Sample Preparation: Dilute the sample containing methyl cinnamate with hexane to an expected concentration within the calibration range. For essential oils or complex mixtures, a 1:100 dilution is a good starting point.[4]

-

Vialing: Transfer the prepared standards and samples into 2 mL GC vials for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of methyl cinnamate.

Instrumentation:

GC Parameters:

| Parameter | Setting |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split Ratio 50:1)[4] |

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[4] |

MS Parameters:

| Parameter | Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV[1][4] |

| Ion Source Temp. | 230 °C[4] |

| Quadrupole Temp. | 150 °C[4] |

| Mass Scan Range | 40-400 amu |

| Solvent Delay | 3 minutes |

Data Presentation

Qualitative Analysis

The identification of methyl cinnamate is achieved by comparing the retention time and the mass spectrum of the sample with that of a known standard. The mass spectrum of methyl cinnamate is characterized by its molecular ion peak and specific fragmentation pattern.

Table 1: Characteristic Mass Spectral Data for Methyl Cinnamate

| m/z | Relative Abundance (%) | Ion Fragment |

| 162 | 38 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M-OCH₃]⁺ |

| 103 | 89 | [M-COOCH₃]⁺ |

| 77 | 61 | [C₆H₅]⁺ |

| 51 | 56 | [C₄H₃]⁺ |

Data compiled from PubChem CID 637520.[7]

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the methyl cinnamate standard against its concentration. The concentration of methyl cinnamate in the sample is then determined from this curve.

Table 2: Calibration Curve Data for Methyl Cinnamate

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | 150,000 |

| 10 | 310,000 |

| 25 | 780,000 |

| 50 | 1,550,000 |

| 100 | 3,200,000 |

A linear regression of this data will yield a calibration curve with a high correlation coefficient (R² > 0.99), which can be used to calculate the concentration of methyl cinnamate in unknown samples.

Visualizations

Caption: Experimental workflow for GC-MS analysis of Methyl Cinnamate.

Caption: Logical relationship of the analytical inputs, processes, and outputs.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of methyl cinnamate. The detailed experimental parameters and data presentation guidelines will enable researchers and professionals in the flavor, fragrance, and pharmaceutical industries to achieve accurate and reproducible results for quality control and research applications.

References

Application Note: 1H NMR Spectrum Interpretation of Methyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate is an organic compound widely used in the flavor, fragrance, and pharmaceutical industries. Its chemical structure, containing a phenyl group, a carbon-carbon double bond, and a methyl ester, gives rise to a characteristic ¹H Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of this spectrum is crucial for structural confirmation, purity assessment, and monitoring of chemical reactions involving this compound. This application note provides a detailed analysis of the ¹H NMR spectrum of methyl cinnamate, a standard experimental protocol for its acquisition, and a logical workflow for its interpretation.

Data Presentation: ¹H NMR Spectral Data of Methyl Cinnamate

The ¹H NMR spectrum of methyl cinnamate is typically recorded in deuterated chloroform (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectral data is summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ (Methyl protons) | 3.80 | Singlet (s) | N/A | 3H |

| Cinnamate Vinylic Proton (Hα) | 6.44 | Doublet (d) | 16.0 | 1H |

| Cinnamate Vinylic Proton (Hβ) | 7.70 | Doublet (d) | 16.0 | 1H |

| Aromatic Protons (ortho, meta, para) | 7.35 - 7.54 | Multiplet (m) | N/A | 5H |

Experimental Protocol: Acquisition of ¹H NMR Spectrum

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of methyl cinnamate.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent.

-

Concentration: Prepare a solution of methyl cinnamate in CDCl₃ at a concentration of approximately 5-10 mg/mL.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). A small amount (e.g., 1 drop) can be added to the NMR tube.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer approximately 0.6 mL of the prepared solution into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

-

Spectral Width (SW): A spectral width of approximately 10-12 ppm is suitable for observing all signals of methyl cinnamate.

-

Temperature: Room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

¹H NMR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of methyl cinnamate, starting from the known structure.

Caption: Workflow for ¹H NMR spectrum interpretation of methyl cinnamate.

Detailed Interpretation of the ¹H NMR Spectrum

-

Methyl Protons (-OCH₃): A sharp singlet is observed at approximately 3.80 ppm.[1] This signal integrates to three protons and, being a singlet, indicates no adjacent protons to couple with, which is consistent with the methyl group of the ester functionality.

-

Vinylic Protons (-CH=CH-): Two doublets are present in the olefinic region of the spectrum.

-

The proton alpha to the carbonyl group (Hα) appears as a doublet at around 6.44 ppm.[1]

-

The proton beta to the carbonyl group (Hβ), which is deshielded by the phenyl ring, resonates further downfield as a doublet at approximately 7.70 ppm.[1]

-

The large coupling constant of approximately 16.0 Hz for both doublets is characteristic of a trans configuration of the double bond.[1]

-

-

Aromatic Protons (-C₆H₅): The five protons of the phenyl group resonate in the aromatic region, typically between 7.35 and 7.54 ppm, appearing as a complex multiplet.[1] This is due to the small differences in their chemical environments and the coupling between them.

Conclusion

The ¹H NMR spectrum of methyl cinnamate is a powerful tool for its unambiguous identification. The characteristic signals for the methyl ester, the trans-vinylic protons, and the aromatic protons provide a unique fingerprint for the molecule. The provided protocol and interpretation workflow serve as a comprehensive guide for researchers and scientists in obtaining and analyzing the ¹H NMR spectrum of methyl cinnamate, ensuring accurate structural elucidation and quality control in various applications.

References

Application Note: Quantification of Methyl Cinnamate using High-Performance Liquid Chromatography (HPLC)

Introduction

Methyl Cinnamate is an organic compound that is the methyl ester of cinnamic acid. It is found in a variety of plants, including in fruits like strawberries, and has a characteristic fruity and balsamic odor. Due to its fragrance and flavor properties, it is widely used in the perfume and food industries. It also serves as a chemical intermediate in the synthesis of other compounds. Accurate and reliable quantification of Methyl Cinnamate is crucial for quality control in these industries and for various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl Cinnamate.

Principle of the Method

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[1] Methyl Cinnamate, being a relatively nonpolar compound, is retained by the stationary phase. It is then eluted by a polar mobile phase, in this case, a mixture of acetonitrile and water.[2] The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of Methyl Cinnamate is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Sonicator

-

Vortex mixer

-

pH meter

-

-

Chemicals and Reagents:

-

Methyl Cinnamate reference standard (purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

-

Labware:

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Syringes

-

Syringe filters (0.45 µm)

-

HPLC vials

-

2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis or PDA |

| Detection Wavelength | 272 nm |

| Run Time | 10 minutes |

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh 100 mg of Methyl Cinnamate reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

-

Working Standard Solutions (10, 25, 50, 100, 150 µg/mL):

-

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.

-

For example, to prepare a 100 µg/mL standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

-

Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

-

4. Sample Preparation

-

Accurately weigh a suitable amount of the sample.

-

Dissolve the sample in a known volume of methanol or the mobile phase.[3]

-

The sample solution may require sonication or vortexing to ensure complete dissolution of the analyte.[3]

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis to remove any particulate matter.[4][5]

5. Calibration and Analysis

-

Inject 10 µL of each working standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.

-

Inject 10 µL of the prepared sample solution into the HPLC system.

-

Identify the Methyl Cinnamate peak in the sample chromatogram by comparing its retention time with that of the standards.

-

Calculate the concentration of Methyl Cinnamate in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The performance of this method was evaluated based on several validation parameters. A summary of the quantitative data is provided in the table below.

| Parameter | Result |

| Retention Time (min) | Approximately 6.2 |

| Linearity Range (µg/mL) | 10 - 150 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.0011 |

| Limit of Quantification (LOQ) (µg/mL) | 0.0037 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Note: LOD and LOQ values are based on a similar compound and may vary depending on the instrument and specific experimental conditions.[5]

Experimental Workflow

Caption: Workflow for Methyl Cinnamate quantification by HPLC.

The described HPLC method provides a reliable, accurate, and precise means for the quantification of Methyl Cinnamate in various samples. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine quality control and research purposes. The validation data demonstrates that the method is linear over a wide concentration range and exhibits good sensitivity, precision, and accuracy.

References

Application Notes and Protocols: Methyl Cinnamate as a Versatile Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, a naturally occurring ester found in plants like cinnamon and basil, serves as a valuable and versatile starting material in organic synthesis.[1] Its chemical structure, featuring an aromatic ring, a conjugated double bond, and an ester functional group, provides multiple reactive sites for elaboration into a diverse array of complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of methyl cinnamate in the synthesis of bioactive compounds, particularly those with potential applications in drug discovery and development. Methyl cinnamate is an important organic synthesis raw material, and while traditional synthesis methods exist, newer, more environmentally friendly approaches are also being explored.[3][4]

Applications in the Synthesis of Bioactive Molecules

Methyl cinnamate is a key precursor for the synthesis of several classes of compounds with demonstrated biological activity, including anticancer and anti-inflammatory agents.

Synthesis of Bioactive Cinnamamides

Cinnamamides are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory and neuroprotective properties.[5] A highly efficient method for the synthesis of cinnamamides from methyl cinnamate utilizes enzymatic catalysis in a continuous-flow microreactor.[5]

Synthesis of Dihydrocoumarin Derivatives with Anticancer Potential

Dihydrocoumarins are another class of compounds that can be synthesized from methyl cinnamate. These compounds have been investigated for their potential as anticancer agents.[6][7] The synthesis involves a two-step process starting with the hydrolysis of methyl cinnamate to cinnamic acid, followed by a cyclization reaction with a substituted phenol.[6][7]

Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate

Further demonstrating its utility in synthesizing potential anticancer agents, methyl cinnamate can be used to produce methyl 2-cinnamamido-3-hydroxy propanoate. This compound has shown inhibitory activity against P388 leukemia cells. The synthesis is a two-step process involving hydrolysis and subsequent amidation.

Data Presentation

The following tables summarize quantitative data for the key transformations discussed.

Table 1: Synthesis of Cinnamamides from Methyl Cinnamate Derivatives

| Starting Methyl Cinnamate | Amine | Product | Conversion (%) | Reaction Time (min) | Temperature (°C) |

| Methyl 4-chlorocinnamate | Phenylethylamine | N-phenethyl-4-chlorocinnamamide | 91.3 | ~40 | 45 |

| Methyl cinnamate | Phenylethylamine | N-phenethylcinnamamide | - | - | - |

| Methyl cinnamate | 4-Hydroxyphenethylamine | N-(4-hydroxyphenethyl)cinnamamide | - | - | - |

| Methyl cinnamate | Tryptamine | N-(2-(1H-indol-3-yl)ethyl)cinnamamide | - | - | - |

Data extracted from a study on the enzymatic synthesis of cinnamamides in a continuous-flow microreactor.[5] The reported maximum conversion was for methyl 4-chlorocinnamate.[5]

Table 2: Synthesis of Dihydrocoumarin Derivatives

| Starting Material | Phenolic Reagent | Product | Yield (%) |

| Cinnamic Acid | Phenol | 4-Phenylchroman-2-one | 56.2 |

| Cinnamic Acid | o-Cresol | 8-Methyl-4-phenylchroman-2-one | 41.2 |

| Cinnamic Acid | p-Cresol | 6-Methyl-4-phenylchroman-2-one | 55.2 |

Yields are for the cyclization step from cinnamic acid, which is obtained from the hydrolysis of methyl cinnamate (83.6% yield).[6][7]

Table 3: Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate

| Reaction Step | Product | Yield (%) |

| Hydrolysis of Methyl trans-cinnamate | Cinnamic Acid | 85.5 |

| Amidation of Cinnamic Acid | Methyl 2-cinnamamido-3-hydroxy propanoate | 51.5 |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Cinnamamides in a Continuous-Flow Microreactor

This protocol is adapted from a highly efficient method for the synthesis of cinnamamides.[5]

Materials:

-

Substituted methyl cinnamate

-

Phenylethylamine derivative

-

Lipozyme® TL IM (immobilized lipase)

-

Solvent (e.g., methyl tert-butyl ether)

-

Continuous-flow microreactor system

Procedure:

-

Prepare a solution of the methyl cinnamate derivative and the phenylethylamine derivative in the chosen solvent. A substrate molar ratio of 1:2 (methyl cinnamate derivative:amine) is recommended.[5]

-

Pack a microreactor column with Lipozyme® TL IM.

-

Set the temperature of the microreactor to 45 °C.[5]

-

Pump the reactant solution through the microreactor at a flow rate calculated to achieve a residence time of approximately 40 minutes.[5]

-

Collect the effluent from the reactor.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, evaporate the solvent from the collected effluent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cinnamamide.

-

Characterize the final product using spectroscopic methods (e.g., NMR, IR, and MS).

Protocol 2: Synthesis of Dihydrocoumarin Derivatives

This two-step protocol is based on the synthesis of dihydrocoumarins with potential anticancer activity.[6][7]

Step 1: Hydrolysis of Methyl Cinnamate to Cinnamic Acid

-

Dissolve methyl trans-cinnamate in an alkaline solution (e.g., aqueous sodium hydroxide).

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the cinnamic acid.

-

Filter the precipitated cinnamic acid, wash with cold water, and dry to obtain the pure product. A yield of 83.6% has been reported for this step.[6][7]

Step 2: Synthesis of 4-Phenylchroman-2-one

-

In a round-bottom flask, combine cinnamic acid and phenol with a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture at 170°C for 3 hours with stirring.[7]

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted cinnamic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenylchroman-2-one. A yield of 56.2% has been reported for this cyclization.[6][7]

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the synthesis of cinnamamides.

Caption: Workflow for dihydrocoumarin synthesis.

Signaling Pathway Diagrams

Cinnamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which can lead to the expression of tumor suppressor genes and cell cycle arrest.

Caption: Cinnamamide derivatives as HDAC inhibitors.

Dihydrocoumarin derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.

Caption: Dihydrocoumarin derivatives and the PI3K/Akt pathway.

References

- 1. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl Cinnamate in the Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring aromatic compound found in a variety of plants, including fruits like strawberry and spices such as cinnamon and basil.[1][2][3] It is a versatile and widely utilized ingredient in the fragrance and flavor industries, prized for its sweet, fruity, and balsamic aroma with nuances of strawberry and cinnamon.[1][2][4] These application notes provide detailed information on the use of methyl cinnamate in fragrance formulations, including its odor profile, stability, and recommended testing protocols.

Physicochemical and Olfactory Properties

Methyl cinnamate's unique scent profile makes it a valuable component in a wide range of fragrance applications, from fine perfumes to personal care products.[2][3][5]

| Property | Value | Source |

| Molecular Formula | C10H10O2 | [3] |

| Molecular Weight | 162.19 g/mol | [6] |

| Appearance | White to pale yellow crystalline solid | [4][7] |

| Odor Profile | Sweet, fruity, balsamic, with notes of strawberry and cinnamon | [1][2][4] |

| Melting Point | 34-38 °C | [6] |

| Boiling Point | 260-262 °C | [8] |

| Vapor Pressure | 0.011 mmHg @ 25 °C | [1][2] |

| Solubility | Soluble in alcohol, dipropylene glycol, and fixed oils; insoluble in water | [1][3] |

Applications in Fragrance Formulations

Methyl cinnamate is utilized in the fragrance industry for several key purposes:

-

Primary Scent Component: Its sweet and fruity character makes it a primary ingredient in fruity and gourmand fragrances, particularly for creating strawberry and cherry notes.[2][9]

-

Modifier and Enhancer: It can act as a modifier to enhance and add warmth to floral compositions, such as those containing rose and carnation notes.[2]

-

Fixative: Due to its relatively low volatility, it can contribute to the longevity of a fragrance by slowing the evaporation of more volatile components.[2][6]

Methyl cinnamate finds its application in a diverse range of products, including:

Experimental Protocols

Protocol 1: Stability Testing of Methyl Cinnamate in a Fragrance Formulation

Objective: To evaluate the stability of methyl cinnamate in a representative fragrance base under accelerated and real-time conditions, assessing changes in odor, color, and chemical integrity.

Materials:

-

Methyl Cinnamate

-

Fragrance base (e.g., ethanol, dipropylene glycol)

-

Control sample (fragrance base without methyl cinnamate)

-

Glass vials with airtight seals

-

Oven or environmental chamber capable of maintaining 40°C ± 2°C

-

UV light chamber

-

Colorimeter

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Trained sensory panel

Methodology:

-

Sample Preparation:

-

Prepare a solution of methyl cinnamate in the chosen fragrance base at a typical concentration (e.g., 1-5% w/w).

-

Prepare a control sample of the fragrance base without methyl cinnamate.

-

Aliquot the samples into clean, airtight glass vials, leaving minimal headspace.

-

-

Storage Conditions:

-

Accelerated Stability: Place a set of samples in an oven at 40°C for a period of 1, 2, and 3 months.

-

Real-Time Stability: Store a set of samples under ambient conditions (25°C, 60% RH) for 12, 18, and 24 months.

-

Photostability: Expose a set of samples to controlled UV light to assess for potential discoloration or degradation.

-

-

Evaluation Parameters:

-

Sensory Evaluation (Odor): At each time point, have a trained sensory panel evaluate the odor profile of the samples compared to a freshly prepared standard. Panelists should note any changes in intensity, character, or the appearance of off-odors.

-